N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide

概要

説明

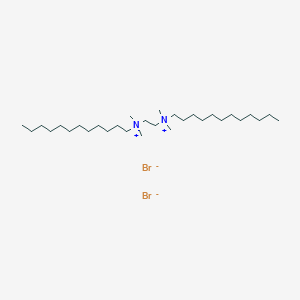

“N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide” is a chemical compound with the CAS number 18464-23-8 . It has a molecular weight of 614.68 .

Synthesis Analysis

The compound has been used as a ligand in the synthesis of CsPbBr3 nanocrystals . A room temperature ligand-assisted reprecipitation (LARP) method was employed, where this compound served as the sole capping ligand and an additional bromine resource .Molecular Structure Analysis

The linear formula of the compound is C30H66Br2N2 . The InChI code is 1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 .科学的研究の応用

Synthesis of CsPbBr3 Nanocrystals

This compound is used in the synthesis of CsPbBr3 nanocrystals via a room-temperature ligand-assisted reprecipitation (LARP) method . It acts as both a ligand and an additional bromine source .

Ligand for Perovskite Nanocrystals

It serves as a ligand for perovskite nanocrystals, enhancing their stability . The bidentate ligand can be tightly anchored to the surface of nanocrystals with double N+ sites .

Enhancing Photoluminescence Quantum Yield

The compound contributes to a high photoluminescence quantum yield (PLQY) of 92.3% in the synthesized nanocrystals .

Improving Colloidal Stability

The compound improves the colloidal stability of the nanocrystals, even under intense purification for up to ten cycles .

Enhancing Stability to Light, Heat, and Water

Compared to nanocrystals capped with dodecyltrimethyl ammonium bromide (DTAB), nanocrystals with this compound show enhanced stability to light, heat, and water .

Creating a Br− Rich Surface

The compound helps create a Br− rich surface on the nanocrystals, which accounts for the high stability and PLQY .

These applications highlight the compound’s significant role in nanotechnology, particularly in the synthesis and stabilization of perovskite nanocrystals. It’s a promising ligand for preparing perovskite nanocrystals with higher optical performance .

作用機序

Target of Action

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, also known as N,N’-Bis(dodecyldimethyl)-1,2-ethanediammonium, is a type of gemini surfactant . Gemini surfactants are known for their unique structural variations and special aggregate transitions . They are constructed by two hydrophobic chains and two polar/ionic head groups covalently connected by a spacer group at the level of the head groups . The primary targets of this compound are the lipid bilayers of cells .

Mode of Action

The compound interacts with its targets, the lipid bilayers, causing the disruption of intermolecular interactions and the dissociation of the bilayers . This interaction alters the molecular packing at the micellar interface, leading to the transformation of micellar morphologies .

Biochemical Pathways

It is known that the compound’s strong self-aggregation ability can influence the aggregation behavior of both polymers and biomacromolecules .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 61468 .

Result of Action

The result of the compound’s action is the formation of various self-assembled structures, including long worm-like micelles, vesicles, and an aqueous two-phase system (ATPS), even at lower surfactant concentrations . These structures have potential applications in various fields such as microfluidics, controlled release, and sensors .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors such as light. For instance, the compound undergoes photoisomerization from the trans-form to the cis-form through UV light irradiation . This photoinduced change can lead to the transformation of micellar morphologies and a decrease in solution viscosity .

Safety and Hazards

将来の方向性

The compound’s role as a bidentate ligand in the synthesis of CsPbBr3 nanocrystals suggests potential applications in the field of optoelectronic devices . Its ability to enhance the stability and photoluminescence quantum yield of the nanocrystals could make it a promising ligand for the preparation of perovskite nanocrystals with higher optical performance .

特性

IUPAC Name |

dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTQVDIWFDTGMO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H66Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939856 | |

| Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide | |

CAS RN |

18464-23-8 | |

| Record name | N,N'-Bis(dodecyldimethyl)-1,2-ethanediammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。